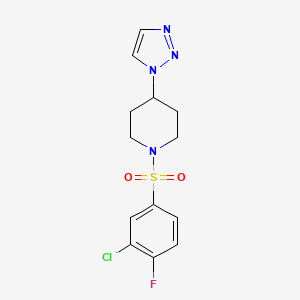
1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine" is a structurally complex molecule that is part of a broader class of compounds featuring a piperidine sulfonamide core. This core structure is of significant interest due to its biological activity, particularly in relation to the human beta(3)-adrenergic receptor (AR) . The presence of a sulfonamide group attached to a piperidine ring is a recurring motif in compounds that have been synthesized and evaluated for various biological activities, including as agonists for the beta(3) receptor , inhibitors of enzymes like lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) , and antimicrobial agents against pathogens affecting tomato plants .
Synthesis Analysis
The synthesis of related piperidine sulfonamide derivatives typically involves the coupling of a sulfonyl chloride with piperidine under controlled pH conditions in aqueous media, followed by various substitution reactions to introduce different functional groups . For example, the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine was achieved by reacting the parent compound with different electrophiles in the presence of sodium hydride (NaH) and dimethyl formamide (DMF) . Similarly, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involved the treatment of substituted benzhydryl chlorides with a piperidine derivative, followed by N-sulfonation .
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various spectroscopic techniques, and in some cases, confirmed by X-ray crystallographic studies . For instance, the crystal structure of 1-(4-chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol revealed that the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is distorted from a regular tetrahedron . This information is crucial for understanding the three-dimensional arrangement of atoms in the molecule, which can influence its biological activity.
Chemical Reactions Analysis
The chemical reactivity of piperidine sulfonamide derivatives is influenced by the nature of the substituents attached to the core structure. The introduction of different functional groups can lead to a variety of chemical reactions, which can be exploited to synthesize a wide range of biologically active compounds. For example, the presence of a free carboxylic acid group or N-alkyl substitution on the piperidine ring can significantly affect the potency and selectivity of the compounds as beta(3) agonists . Additionally, the nature of substitutions on the benzhydryl and sulfonamide rings has been shown to influence the antibacterial activity of the synthesized compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are determined by their molecular structure. The presence of electronegative atoms like chlorine and fluorine can affect the electron distribution within the molecule, potentially impacting its interaction with biological targets. The sulfonamide group is known for its ability to form hydrogen bonds, which can be crucial for the biological activity of these compounds . The synthesized compounds' bioactivity against various enzymes and pathogens suggests that their physical and chemical properties are conducive to interacting with biological systems .
科学研究应用
Antimicrobial Activity
Research by Vinaya et al. (2009) discusses the synthesis of derivatives related to the compound , demonstrating significant antimicrobial activities against bacterial and fungal pathogens affecting tomato plants. This indicates its potential utility in developing plant protection agents (Vinaya et al., 2009).
Anti-diabetic Applications
A study by ur-Rehman et al. (2018) synthesized derivatives of 1,2,4-triazoles, including compounds structurally related to the chemical , and evaluated them for their potential in treating type II diabetes. These compounds exhibited significant inhibitory activity against the α-glucosidase enzyme, suggesting their potential as therapeutic agents for diabetes management (ur-Rehman et al., 2018).
Multidrug-Resistant Tuberculosis (MDR-TB)
Jayachandra et al. (2018) identified several related substances during the analysis of a drug substance for MDR-TB. This research underscores the compound's relevance in the synthesis and characterization of substances related to tuberculosis treatment (Jayachandra et al., 2018).
Macrocyclic Chelates Synthesis
Van Westrenen and Sherry (1992) described the sulfomethylation of piperazine and other macrocycles, a process relevant to the synthesis of mixed-side-chain macrocyclic chelates. This method, involving compounds similar to the one , highlights its importance in creating new chelating agents with potential applications in medicinal chemistry (van Westrenen & Sherry, 1992).
Central Nervous System (CNS) Agents
Research by Perregaard et al. (1992) into compounds structurally related to the subject compound demonstrated significant activity against dopamine D-2 and serotonin 5-HT2 receptors, pointing to its potential in developing atypical neuroleptics (Perregaard et al., 1992).
属性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-4-(triazol-1-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN4O2S/c14-12-9-11(1-2-13(12)15)22(20,21)18-6-3-10(4-7-18)19-8-5-16-17-19/h1-2,5,8-10H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQVOVLIIGZZPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-chloro-4-fluorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

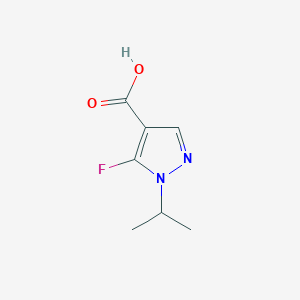
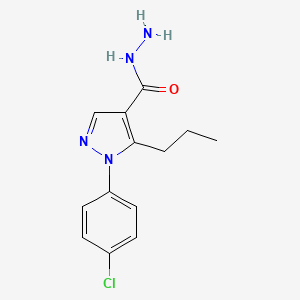
![N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2525040.png)
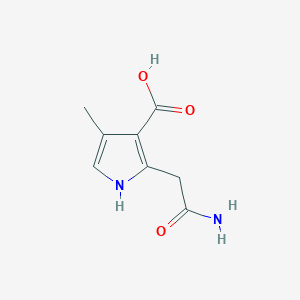
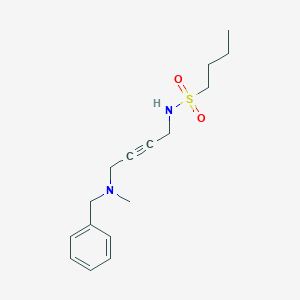
![4-Bromo-1-[[5-(difluoromethyl)thiophen-2-yl]methyl]pyrazole](/img/structure/B2525047.png)
![N-[2-(4-Chloro-3-methoxyphenyl)-2-fluoroethyl]prop-2-enamide](/img/structure/B2525050.png)
![1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B2525051.png)
![3-(5-Chloro-2-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2525052.png)
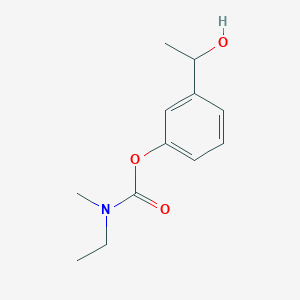
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2525054.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2525055.png)

![1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B2525059.png)